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Introduction
A-935142 is a novel small molecule identified as a potent activator of the human ether-a-go-go-

related gene (hERG) potassium channel, also known as Kv11.1.[1] The hERG channel is a

critical component in cardiac action potential repolarization, and its dysfunction can lead to

serious cardiac arrhythmias. A-935142 enhances the hERG current through a multifaceted

mechanism, making it a valuable tool for studying hERG channel physiology and a potential

lead compound for therapeutic development. This technical guide provides a comprehensive

overview of the in vitro characterization of A-935142, including its mechanism of action,

quantitative data on its activity, detailed experimental protocols, and visual representations of

the relevant biological pathways and experimental workflows.

Mechanism of Action
A-935142 enhances the hERG potassium current through a complex mechanism that involves

modulation of the channel's gating properties.[1][2] Unlike simple channel openers, A-935142
affects multiple aspects of channel function:

Facilitation of Activation: A-935142 shifts the voltage dependence of hERG channel

activation in the hyperpolarizing direction, meaning the channels can open at more negative

membrane potentials.[1][2]
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Reduction of Inactivation: The compound attenuates the rapid inactivation of the hERG

channel, a key characteristic of its gating. This leads to a more sustained outward potassium

current.[2]

Slowing of Deactivation: A-935142 slows the rate of channel closure (deactivation), further

contributing to an increased overall current.[1][2]

This combined effect on activation, inactivation, and deactivation results in a significant

enhancement of the hERG current in a concentration-dependent manner.[2][3]

Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro activity of A-
935142 on hERG channels.

Table 1: Electrophysiological Effects of A-935142 on hERG Channels

Parameter Vehicle Control A-935142 (60 µM) Reference

Activation (τ at -10

mV)
164 ± 24 ms 100 ± 17 ms [1][2]

Activation (τ at +30

mV)
18.9 ± 1.8 ms 16.7 ± 1.8 ms [1][2]

Activation (V½ Shift) N/A -9 mV [1][2]

Inactivation (V½ Shift) N/A +15 mV [2]

hERG Current

Enhancement (in the

presence of 150 µM

sotalol)

N/A 57.5 ± 5.8% [3]

hERG Current

Enhancement (alone)
N/A 55.6 ± 5.1% [3]

Note: While A-935142 is known to enhance hERG current in a concentration-dependent

manner, a specific EC50 value from a full concentration-response curve is not readily available
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in the reviewed literature. The data presented here is from studies using a single high

concentration.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG
Activator Characterization
This protocol is designed to measure hERG currents in a heterologous expression system

(e.g., HEK293 cells stably expressing the hERG channel) and to characterize the effects of

compounds like A-935142.

1. Cell Preparation:

Culture HEK293 cells stably transfected with the hERG channel cDNA in appropriate media.
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for
adherence and optimal cell density.

2. Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
Adjust pH to 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-
ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted
microscope.
Perfuse the chamber with the external solution.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled
with the internal solution.
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
Rupture the cell membrane to achieve the whole-cell configuration.
Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocols:

To study activation:
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Hold the cell at a holding potential of -80 mV.
Apply depolarizing steps of varying durations to a test potential (e.g., +20 mV).
Follow with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents.
The amplitude of the tail current is proportional to the number of open channels.
Fit the rising phase of the current during the depolarizing step to an exponential function to
determine the activation time constant (τ).
To study the voltage-dependence of activation:
From a holding potential of -80 mV, apply a series of depolarizing steps to various voltages
(e.g., from -60 mV to +40 mV in 10 mV increments).
Measure the peak tail current at a subsequent repolarizing step (e.g., -50 mV).
Plot the normalized tail current amplitude against the prepulse potential and fit the data with
a Boltzmann function to determine the half-maximal activation voltage (V½).
To study inactivation:
Use a two-pulse protocol. A conditioning prepulse to a depolarizing potential (e.g., +40 mV)
is applied to induce inactivation.
This is followed by a brief repolarizing step to remove inactivation and then a test pulse to a
depolarizing potential to measure the available current.
Vary the voltage of the conditioning prepulse to determine the voltage-dependence of
inactivation.

5. Data Analysis:

Record and analyze currents using appropriate software (e.g., pCLAMP).
Compare current amplitudes, time constants, and voltage-dependence of gating parameters
in the absence and presence of A-935142.

Visualizations
Signaling Pathway
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Caption: A-935142 signaling pathway for hERG channel activation.

Experimental Workflow
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Caption: Experimental workflow for A-935142 in vitro characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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